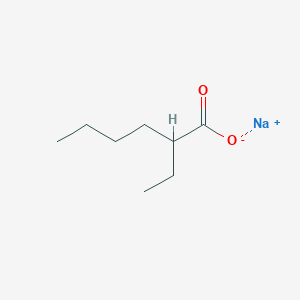

Sodium 2-ethylhexanoate

Description

Historical Context and Significance of Carboxylate Chemistry

The study of carboxylic acids and their corresponding carboxylate salts has a rich history, forming a foundational pillar of organic chemistry. libretexts.org Early encounters with these compounds were often through natural sources; for instance, acetic acid in vinegar has been known since antiquity. libretexts.org The systematic study of carboxylic acids, however, began to flourish with the development of organic chemistry as a distinct scientific discipline. The ability of carboxylic acids to donate a proton leads to the formation of carboxylate anions, which are stabilized by resonance, a key concept in understanding their reactivity. wikipedia.orgwikipedia.org This inherent stability and the diverse reactivity of the carboxyl group have made carboxylic acids and their derivatives, including carboxylate salts, central to the advancement of synthetic organic chemistry. They serve as crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules. libretexts.org

Carboxylate chemistry has been instrumental in the development of various fields, including the formulation of pharmaceuticals, polymers, and performance chemicals. The ability of carboxylates to coordinate with metal ions has led to the development of a wide range of metal-organic compounds with unique catalytic and material properties. rsc.orgrsc.org The ongoing exploration of carboxylate chemistry continues to yield novel applications and a deeper understanding of chemical transformations. acs.orgnih.gov

Scope and Relevance of Sodium 2-Ethylhexanoate (B8288628) in Modern Chemical Science

Sodium 2-ethylhexanoate (C₈H₁₅NaO₂) is a prominent example of a carboxylate salt that has found widespread utility in modern chemical science. Its relevance stems from its specific chemical structure—a branched-chain carboxylate—which imparts desirable properties such as solubility in organic solvents. americanelements.com This solubility makes it a valuable reagent in various non-aqueous systems. americanelements.com

In contemporary chemical research, this compound is investigated and utilized for several key applications:

Catalysis: It serves as a catalyst or a component of catalytic systems in various organic reactions, including oxidation and polymerization. americanelements.com Research has shown its effectiveness in the oxidation of aldehydes. rsc.orgmdpi.com

Corrosion Inhibition: The compound is recognized for its ability to protect metal surfaces from corrosion, particularly in aqueous and non-aqueous environments. onepetro.org Studies have highlighted its performance as a corrosion inhibitor for ferrous metals. onepetro.orgresearchgate.net

Polymer Science: It is employed as a stabilizer and a catalyst in the production of polymers. For instance, it is a precursor in the synthesis of other metal 2-ethylhexanoates, such as stannous octoate, which is a key catalyst in polyurethane and polylactic acid production.

Synthetic Chemistry: It acts as a versatile intermediate and a mild base in various synthetic transformations, including acylation reactions.

The continued investigation into the properties and applications of this compound underscores its importance in advancing various areas of chemical technology.

Classification within Organo-Metallic Compounds and Carboxylates

This compound is classified as an organo-metallic compound . americanelements.com This classification is based on the presence of a direct ionic bond between the sodium cation (Na⁺) and the carboxylate anion (2-ethylhexanoate), where the anion contains a carbon-based organic structure. ontosight.ai More specifically, it is a salt of a carboxylic acid.

Within the broader family of chemical compounds, it belongs to the class of carboxylates . wikipedia.org Carboxylates are the conjugate bases of carboxylic acids, formed by the deprotonation of the carboxyl group. wikipedia.org The general formula for a carboxylate ion is R-COO⁻, where 'R' represents an organic substituent. In the case of this compound, the 'R' group is a 2-ethylhexyl group. The properties and reactivity of carboxylates are largely dictated by the nature of the 'R' group and the counter-ion, in this case, sodium.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NaO₂ |

| Molecular Weight | 166.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

| CAS Number | 19766-89-3 |

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

19766-89-3 |

|---|---|

Formule moléculaire |

C8H16NaO2 |

Poids moléculaire |

167.20 g/mol |

Nom IUPAC |

sodium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

JRVKWZTUEHWGRW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Na+] |

SMILES isomérique |

CCCCC(CC)C(=O)[O-].[Na+] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Na] |

Autres numéros CAS |

19766-89-3 |

Description physique |

Liquid |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Synonymes |

2-Ethylhexanoic Acid Sodium Salt; 2-Ethylcaproic Acid Sodium Salt; _x000B_Sodium 2-Ethylcaproate; |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for Sodium 2 Ethylhexanoate

Deprotonation Reactions of 2-Ethylhexanoic Acid

The most common and straightforward method for synthesizing sodium 2-ethylhexanoate (B8288628) involves the deprotonation of 2-ethylhexanoic acid. This process can be achieved through various means, most notably through acid-base neutralization with sodium hydroxide (B78521) or by reaction with other sodium-containing bases like sodium hydride.

Acid-Base Neutralization with Sodium Hydroxide

The reaction between 2-ethylhexanoic acid and sodium hydroxide is a classic acid-base neutralization. This exothermic reaction is widely used for both laboratory-scale and industrial production of sodium 2-ethylhexanoate. quickcompany.in In a typical procedure, 2-ethylhexanoic acid is dissolved in a suitable solvent, such as water or an alcohol like methanol (B129727) or ethanol, and a solution of sodium hydroxide is added, often with stirring. prepchem.com The reaction proceeds rapidly to form this compound and water. smolecule.com

A specific laboratory preparation involves dissolving 120g (3.0 moles) of sodium hydroxide in 500 ml of distilled water, to which 491g (3.3 moles) of 2-ethylhexanoic acid is added with stirring to form the sodium salt. prepchem.com

Reactions with Sodium Hydride and Other Sodium Sources

An alternative method for the deprotonation of 2-ethylhexanoic acid is the use of sodium hydride. glindiachemicals.com This reaction is highly effective and typically results in a high conversion rate to this compound. smolecule.comglindiachemicals.com The primary advantage of using sodium hydride is that it can be conducted under anhydrous (water-free) conditions, which is beneficial for applications where the presence of water is undesirable. smolecule.com However, this method requires careful handling of sodium hydride, which is a highly reactive substance. smolecule.com

Besides sodium hydroxide and sodium hydride, other sodium sources like sodium carbonate can also be employed for the neutralization of 2-ethylhexanoic acid. smolecule.com The reaction with sodium carbonate produces this compound, water, and carbon dioxide. smolecule.com Additionally, an oxidation method using potassium permanganate (B83412) in an aqueous sodium hydroxide solution can convert 2-ethylhexanol into this compound, which is then neutralized.

Table 1: Comparison of Deprotonation Methods

| Method | Reactants | Key Advantages | Key Limitations | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Base Neutralization | 2-Ethylhexanoic Acid, Sodium Hydroxide | Simple, scalable, low-cost | Requires careful pH and temperature control | 90–98 | >98 |

| Reaction with Sodium Hydride | 2-Ethylhexanoic Acid, Sodium Hydride | High conversion, anhydrous conditions | Requires handling of reactive hydride | 95–99 | >99 |

Electrochemical Synthesis Routes for Metal 2-Ethylhexanoates

Electrochemical synthesis presents a modern and efficient alternative for producing metal 2-ethylhexanoates. This method involves the anodic dissolution of a sacrificial metal anode in a solution containing 2-ethylhexanoic acid. cdnsciencepub.comresearchgate.net The process is carried out in an electrolyzer, which may be divided by an ion-exchange membrane into anode and cathode compartments. google.com

In this process, the metal to be converted into a 2-ethylhexanoate salt is used as the anode. google.com The reaction mixture typically consists of a carboxylic acid, a low-weight aliphatic alcohol, and an electroconductive additive. google.com Ammonium 2-ethylhexanoate is a recommended electrolytic agent for this synthesis. google.com This technique has been successfully applied to synthesize 2-ethylhexanoates of various metals, including manganese, iron, cobalt, nickel, and copper, by using the respective metal as the anode in an acetone (B3395972) or acetonitrile (B52724) solvent. cdnsciencepub.comgoogle.com

For instance, cobalt(II) 2-ethylhexanoate can be synthesized through the electrochemical oxidation of a cobalt anode in an acetone or acetonitrile medium containing 2-ethylhexanoic acid. cdnsciencepub.com The product often precipitates directly during the electrolysis. cdnsciencepub.com Similarly, copper(II) 2-ethylhexanoate can be prepared via the electrochemical oxidation of copper in the presence of 2-ethylhexanoic acid. researchgate.net A key advantage of the electrochemical method is the ability to avoid contamination with unreacted metal oxides or hydroxides, which can be difficult to remove in conventional processes. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to the synthesis of this compound. A significant focus is on the use of environmentally benign solvents and catalysts, and the development of energy-efficient processes.

One approach involves the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal (B89479) using oxygen or air. researchgate.net This method is highly selective, uses a cost-effective oxidizing agent, and operates under mild reaction conditions. researchgate.net The use of isobutanol as a solvent is particularly noteworthy as it offers an opportunity for producers of 2-ethylhexanal to utilize a less valuable alcohol. researchgate.net

Research has also explored the synergistic effect of using salts, such as this compound itself, as additives in the oxidation of 2-ethylhexanal. The presence of this compound can enhance the selectivity of the reaction towards 2-ethylhexanoic acid. rsc.org For concentrations of the salt above 2% by weight, selectivities greater than 98% have been achieved. rsc.org The combination of a manganese(II) catalyst and a salt additive has been shown to be a highly efficient system for the selective oxidation of the aldehyde, achieving quantitative conversion with 98% selectivity in a short residence time. rsc.org

This compound as an Intermediate in the Production of Other Metal 2-Ethylhexanoates

This compound is a crucial intermediate in the synthesis of a wide array of other metal 2-ethylhexanoates. sigmaaldrich.comsigmaaldrich.com These metal salts have numerous industrial applications, including acting as catalysts, paint and varnish driers, and stabilizers for polymers. quickcompany.inamericanelements.com

The synthesis of other metal 2-ethylhexanoates is typically achieved through a metathesis reaction, also known as a salt-exchange reaction. In this process, this compound is reacted with a salt of the desired metal, often a halide or sulfate, in a suitable solvent. smolecule.com For example, copper(II) 2-ethylhexanoate can be prepared on a large scale by reacting copper(II) acetate (B1210297) monohydrate with this compound. researchgate.net

Similarly, the synthesis of chromium(III) tri-2-ethylhexanoate involves the initial formation of this compound, which is then reacted with a chromium nitrate (B79036) solution. prepchem.com The synthesis of rhodium(II) 2-ethylhexanoate also follows this pattern, where 2-ethylhexanoic acid is first reacted with sodium hydroxide to form the sodium salt in situ, followed by the addition of rhodium trichloride. google.com This versatility makes this compound a fundamental building block in the production of a diverse range of functional organometallic compounds. glindiachemicals.comamericanelements.com

Advanced Structural Characterization and Spectroscopic Analysis of Sodium 2 Ethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of sodium 2-ethylhexanoate (B8288628). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-ethylhexanoate anion.

In solution, studies using Diffusion Ordered NMR Spectroscopy (DOSY) on sodium 2-ethylhexanoate in deuterated methanol (B129727) (MeOD) have indicated that the carboxylate exists as a dimer. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each signal to specific protons and carbons in the molecule, confirming the branched alkyl chain structure. While specific chemical shift and coupling constant data can vary slightly based on the solvent and concentration, typical expected values are instrumental for structural verification. rsc.orgfigshare.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | m | 1H | CH |

| ~1.5-1.2 | m | 8H | CH₂ (4) |

| ~0.9 | t | 3H | CH₃ |

| ~0.85 | t | 3H | CH₃ |

Note: This table is based on general principles of NMR spectroscopy and published data for similar compounds. Actual values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O |

| ~50 | CH |

| ~30-20 | CH₂ |

| ~14 | CH₃ |

| ~11 | CH₃ |

Note: This table is based on general principles of NMR spectroscopy and published data for similar compounds. Actual values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) in Purity Assessment and Derivative Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is a salt and thus not directly amenable to GC analysis, GC-MS is crucial for assessing the purity of its precursor, 2-ethylhexanoic acid, and for identifying any volatile organic impurities or derivatives. mdpi.com

For instance, in the synthesis of 2-ethylhexanoic acid via the oxidation of 2-ethylhexanal (B89479), GC-MS is employed to confirm the composition of the product mixture and quantify the yield of the desired acid. mdpi.com Any unreacted aldehyde or by-products can be readily identified and quantified, ensuring the quality of the starting material for the production of this compound.

Furthermore, methods have been developed for the GC-MS analysis of 2-ethylhexanoic acid in various matrices, often involving a derivatization step to increase its volatility. rjpbcs.com For example, it can be converted to its pentafluorobenzyl ester for enhanced detection. The mass spectrum of the derivative provides a unique fragmentation pattern, allowing for unambiguous identification. These methods can be adapted to analyze for the presence of the parent acid as an impurity in samples of this compound.

X-ray Diffraction (XRD) Studies for Solid-State Structures and Coordination Geometries

X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials. Single-crystal XRD analysis of this compound has revealed a unique polymeric structure in the absence of solvent or donor molecules. strath.ac.uk This represents a significant finding, as it is the longest chain solvent-free and donor-free alkali metal carboxylate to be characterized by single-crystal diffraction. strath.ac.uk

The structure features a novel arrangement with a central hydrophobic core and the long alkyl chains positioned around the periphery, deviating from a simple layered structure. strath.ac.uk Although disorder within the long alkyl chain backbone has precluded a detailed analysis of all bond lengths and angles, the fundamental connectivity of the polymeric chain is unambiguous. strath.ac.uk Powder XRD (PXRD) patterns are also valuable for routine identification and phase purity assessment of bulk this compound powder. The XRD pattern of this compound shows characteristic reflections, and in some studies, a broad peak has been observed, which may indicate the presence of an amorphous phase alongside the crystalline material.

Table 3: Crystallographic Data Summary for this compound

| Parameter | Value |

| Crystal System | Data not fully reported due to disorder |

| Space Group | Data not fully reported due to disorder |

| Unit Cell Dimensions | Data not fully reported due to disorder |

| Key Structural Feature | Polymeric chain with a central hydrophobic core |

Note: Detailed crystallographic parameters are limited due to structural disorder as reported in the literature. strath.ac.uk

Advanced Chromatographic Techniques for Compound Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are vital for the analysis of this compound and related processes.

Ion chromatography is a powerful method for the direct determination of the 2-ethylhexanoate anion in aqueous samples. An IC method has been described for monitoring trace anionic contamination in extracts of electronic components, where 2-ethylhexanoate was identified as a byproduct of an adhesive. pragolab.cz This technique allows for the separation and quantification of 2-ethylhexanoate from other inorganic and organic anions. pragolab.cz A Reagent-Free™ Ion Chromatography (RFIC™) system has also been effectively used to determine 2-ethylhexanoic acid as an impurity in pharmaceutical preparations, offering a simpler and more direct approach than traditional GC methods. thermofisher.comchromatographyonline.comchromatographyonline.com

HPLC is extensively used in the pharmaceutical industry for quality control. rjpbcs.comthermoscientific.com In the synthesis of pharmaceuticals like cefotaxime (B1668864) sodium, where this compound is used as a reagent, HPLC is the method of choice for analyzing the final product's purity. rjpbcs.com A typical HPLC system for this purpose would use a C8 or C18 reversed-phase column with a gradient mobile phase, such as methanol and water with a trifluoroacetic acid (TFA) modifier, and UV detection. rjpbcs.com This demonstrates the utility of HPLC in monitoring the purity of products synthesized using this compound, thereby indirectly assuring the quality and reactivity of the salt.

Coordination Chemistry and Complexation Behavior of Sodium 2 Ethylhexanoate

Ionic Bonding Characteristics within the Carboxylate Framework

Sodium 2-ethylhexanoate (B8288628), with the chemical formula C₈H₁₅NaO₂, is an organic sodium salt formed from the deprotonation of 2-ethylhexanoic acid. glindiachemicals.comglindiachemicals.com The primary interaction within the compound's framework is the ionic bond between the sodium cation (Na⁺) and the negatively charged carboxylate group (-COO⁻) of the 2-ethylhexanoate anion. glindiachemicals.com

This bonding is characterized by a significant difference in electronegativity between the sodium atom and the oxygen atoms of the carboxylate group, leading to the transfer of an electron and the formation of distinct ions. In spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, sodium 2-ethylhexanoate is often used as a reference standard for a "free" or purely ionic carboxylate ligand. uwaterloo.ca This is because the sodium ion exhibits very little covalent character in its bonding, allowing the vibrational modes of the carboxylate group to be observed without significant perturbation from the metal center. uwaterloo.ca The compound typically appears as a white to off-white crystalline powder that is soluble in water and some organic solvents. glindiachemicals.comtrigon-chemie.comsigmaaldrich.com

Ligand Properties and Coordination Environment in Metal Complexes

When this compound is used in the synthesis of other metal complexes, the 2-ethylhexanoate anion (CH₃(CH₂)₃CH(C₂H₅)COO⁻) functions as a versatile ligand. Carboxylate ligands are classified as hard ligands in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The 2-ethylhexanoate ligand coordinates to metal centers through its two oxygen atoms, exhibiting several distinct coordination modes. wikipedia.org

The most common coordination modes observed for carboxylate ligands like 2-ethylhexanoate are:

κ¹-monodentate: One of the carboxylate oxygen atoms binds to the metal center. uwaterloo.cawikipedia.org

κ²-bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable ring structure. uwaterloo.cawikipedia.orgscispace.com

Bridging: The carboxylate group links two different metal centers. This can occur in several ways, including syn-syn, syn-anti, and anti-anti conformations. uwaterloo.cawikipedia.orgevitachem.com

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, its oxidation state, the steric demands of other ligands present, and the reaction conditions. The branched alkyl chain of the 2-ethylhexanoate ligand provides significant steric bulk, which influences the solubility of its metal complexes in nonpolar organic solvents and can affect their reactivity. chemeurope.com The coordination environment can be probed using techniques like FTIR spectroscopy. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group is a diagnostic tool used to infer the coordination mode. scispace.com For instance, a separation value of around 130 cm⁻¹ in a cobalt complex was used to deduce a chelating bonding type. scispace.com

Formation of Organo-Metallic and Metallo-Organic Compounds Involving 2-Ethylhexanoate Anion

This compound is a key precursor for the synthesis of a wide array of organo-metallic and metallo-organic compounds. glindiachemicals.comamericanelements.comamericanelements.com These compounds, often referred to as metal 2-ethylhexanoates, are coordination complexes rather than simple ionic salts. wikipedia.orgchemeurope.com They are typically charge-neutral and exhibit high solubility in nonpolar organic solvents, a property attributed to the lipophilic nature of the 2-ethylhexanoate ligand's long, branched hydrocarbon chain. chemeurope.com This solubility is crucial for their application in homogeneous catalysis and materials deposition from solution.

Several synthetic methodologies are employed to produce these complexes. A common method is a metathesis (double decomposition) reaction, where a soluble metal salt (e.g., a chloride or nitrate) is reacted with an alkali metal salt of the carboxylic acid, such as this compound. google.com Another approach is ligand exchange, reacting a metal oxide, hydroxide (B78521), or acetate (B1210297) with 2-ethylhexanoic acid. researchgate.net The resulting metal 2-ethylhexanoate complexes often have structures analogous to the corresponding metal acetates but with enhanced organic solubility. wikipedia.org Examples include complexes with iron, cobalt, nickel, tin, bismuth, cerium, and many other metals. wikipedia.orgevitachem.comchemeurope.comontosight.aismolecule.com

Polymeric and Oligomeric Structures in Metal 2-Ethylhexanoate Derivatives

Metal 2-ethylhexanoate derivatives frequently exhibit a tendency to form multinuclear aggregates, leading to oligomeric or polymeric structures. researchgate.net This aggregation is primarily driven by the bridging capability of the carboxylate ligand, which can link multiple metal centers together. The formation of these extended structures is a key feature of metal carboxylate chemistry. wikipedia.org

FTIR spectroscopy can indicate the presence of such oligomeric structures. An increased number of absorption peaks in the carboxylate stretching region of the spectrum for transition metal 2-ethylhexanoates, compared to the simple spectrum of the ionic sodium salt, suggests the coexistence of multiple, distinct coordination modes (e.g., bridging, chelating, and monodentate) within a single oligomeric molecule. uwaterloo.ca

A concrete example of a polymeric structure is found in the heterometallic derivative Na₂[Zn(C₆H₁₁O₂)₄], which consists of two-dimensional polymeric sheets where hexanoate (B1226103) ligands are monodentally coordinated to the zinc ions. researchgate.net Furthermore, metal carboxylate clusters often serve as the secondary building units (SBUs) for the construction of three-dimensional metal-organic frameworks (MOFs), which are a class of coordination polymers. wikipedia.org The ability of the 2-ethylhexanoate ligand to promote aggregation influences the physical and chemical properties of the resulting materials, including their use as precursors for metal oxides. researchgate.net

Investigation of Active Coordination Sites in Catalytically Active Forms

The catalytic activity of metal 2-ethylhexanoates is intrinsically linked to the coordination environment of the metal center. The various coordination modes of the 2-ethylhexanoate ligand play a direct role in the catalytic cycle. For instance, in the oxidation of cumene, it has been demonstrated that the catalytic process is preceded by the formation of a hydroperoxide-catalyst complex, highlighting the importance of available coordination sites for substrate binding. researchgate.net

Studies on the decomposition of thin films of metal 2-ethylhexanoate complexes have provided insight into the dynamic nature of the coordination during a reaction. Using two-dimensional correlation IR spectroscopy, researchers have shown that the decomposition mechanism involves the interconversion of different ligand binding modes. Specifically, ligands bound in monodentate and bridging fashions are first converted into a chelating intermediate before being eliminated as volatile products. uwaterloo.ca This suggests that the catalytically active state may involve a specific coordination geometry or the ability to easily transition between geometries.

In the synthesis of cobalt oxide (CoO) nanocrystals from cobalt(II) 2-ethylhexanoate, the coordination environment at the nanocrystal surface is critical. The dynamic interplay between the 2-ethylhexanoate ligands and another coordinating species (oleylamine) on the surface dictates the kinetic control of crystal growth, ultimately determining the final octahedral shape of the nanocrystals. scispace.com Similarly, tin(II) 2-ethylhexanoate is a widely used initiator for the ring-opening polymerization of lactide to form biodegradable polymers, where the catalytic activity originates from the tin center coordinated by the ethylhexanoate ligands. chemeurope.commdpi.com These examples underscore that the active sites in these catalytic systems are the metal centers, whose reactivity is modulated by the number and binding mode of the coordinated 2-ethylhexanoate ligands.

Catalytic Applications and Mechanistic Investigations Involving Sodium 2 Ethylhexanoate

Catalysis in Polymerization Reactions

In the realm of polymer chemistry, sodium 2-ethylhexanoate (B8288628) is primarily utilized as a key intermediate or precursor in the formation of highly active organometallic catalysts. Its direct catalytic activity in polymerization is not extensively documented; however, its purity and properties are crucial for the efficacy of the final catalytic system.

Ring-Opening Polymerization (ROP) Systems

Sodium 2-ethylhexanoate is a fundamental reactant in the synthesis of stannous octoate (tin(II) 2-ethylhexanoate), a widely used and highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. mdpi.com The production process involves the reaction of 2-ethylhexanoic acid with sodium hydroxide (B78521) to yield this compound. This is followed by a reaction with stannous chloride to produce stannous octoate.

Stannous octoate is favored in the synthesis of biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), which have significant applications in the biomedical field. researchgate.net While this compound is not the active catalytic species in the polymerization itself, the quality of the stannous octoate catalyst, and thus its performance, is dependent on the purity of the this compound precursor. d-nb.info The stannous octoate catalyst is known for its high efficiency and ability to produce high molecular weight polymers under mild conditions. iaamonline.orgnih.gov

Role as a Catalyst Promoter and Co-catalyst in Polymer Synthesis

This compound serves as a crucial precursor in the synthesis of chromium(III) tris(2-ethylhexanoate), a key component in catalyst systems for ethylene (B1197577) trimerization. d-nb.info These catalyst systems are industrially significant for the selective production of 1-hexene, which is used as a comonomer in the manufacturing of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). d-nb.info

The common preparation method for chromium(III) tris(2-ethylhexanoate) involves the reaction of a chromium salt with this compound. d-nb.info The resulting chromium complex, in conjunction with other components like 2,5-dimethylpyrrole and organoaluminum compounds, forms an active catalyst for converting ethylene to 1-hexene. d-nb.info The purity and composition of the chromium precursor, derived from this compound, can significantly impact the catalyst's productivity and the selectivity towards 1-hexene. d-nb.info Beyond its role as a precursor, this compound is also described as a polymer stabilizer and crosslinking agent in some formulations. cymitquimica.com

Influence on Molecular Weight Distribution and Polymer Stereochemistry

The influence of this compound on polymer properties such as molecular weight distribution and stereochemistry is indirect, stemming from its role in the synthesis of the primary catalyst. For instance, in the ROP of lactides catalyzed by stannous octoate, the catalyst's effectiveness in controlling the polymer's molecular weight and structure is paramount. The precise control afforded by the stannous octoate catalyst allows for the tailoring of the polymer's mechanical properties and degradation rates.

Role in Oxidation Reactions

In contrast to its indirect role in polymerization, this compound plays a more direct part in certain oxidation reactions, particularly in the aerobic oxidation of aldehydes. It can act both as a primary additive to improve selectivity and as a synergistic component in combination with transition metal catalysts.

Catalytic Oxidation of Aldehydes (e.g., 2-Ethylhexanal)

The uncatalyzed aerobic oxidation of aldehydes like 2-ethylhexanal (B89479) to their corresponding carboxylic acids can often suffer from low selectivity. rsc.org Research has shown that the addition of this compound can significantly influence the reaction's outcome. In the oxidation of 2-ethylhexanal, increasing the concentration of this compound has been observed to enhance the selectivity towards 2-ethylhexanoic acid. rsc.org

Studies conducted in a continuous flow microreactor under 5 bar of oxygen pressure demonstrated this effect. While high conversions of 2-ethylhexanal (over 95%) could be achieved without a catalyst, the selectivity to the desired carboxylic acid was around 75%. The introduction of this compound had a notable impact on selectivity. rsc.org

| This compound Conc. (%wt) | Conversion of 2-Ethylhexanal (%) | Selectivity to 2-Ethylhexanoic Acid (%) |

|---|---|---|

| 0 | >95 | ~75 |

| >2 | Slightly Decreased | >98 |

Synergistic Catalysis with Transition Metals and Other Additives

The efficacy of this compound in aldehyde oxidation is most pronounced when used in conjunction with transition metal catalysts, particularly manganese (Mn(II)) salts. This combination exhibits a powerful synergistic effect, leading to both high conversion and high selectivity under mild conditions. rsc.orgtue.nl

When 100 ppm of a Mn(II) catalyst was added to the oxidation of 2-ethylhexanal along with this compound, a quantitative conversion (98%) and a high selectivity (98%) towards 2-ethylhexanoic acid were achieved in a remarkably short residence time of 6 minutes. rsc.orgtue.nlresearchgate.net This synergistic system is highly efficient, effectively minimizing the formation of by-products that can arise from the rearrangement of intermediates. rsc.org

| Catalyst System | Temperature | Pressure (O₂) | Yield of 2-Ethylhexanoic Acid (%) |

|---|---|---|---|

| Mn(II) 2-ethylhexanoate + this compound | Room Temperature | 0.5 - 0.75 MPa | 97 - 98 |

This highly effective catalytic system demonstrates the value of this compound as an additive. The combination of an alkali metal salt with a transition metal catalyst provides a pathway to optimize aldehyde oxidation processes, making them more efficient and selective. researchgate.net Similar synergistic effects have been noted with other transition metals, such as cobalt (Co(II)) and nickel (Ni(II)), for the oxidation of 2-ethylhexanal. mdpi.com

Exploration of Radical Chain Mechanisms in Oxidation Processes

The liquid-phase aerobic oxidation of aldehydes to carboxylic acids is a critical industrial process that proceeds through a free-radical chain mechanism. rsc.orgnih.gov In these autoxidation reactions, this compound has been investigated as an additive, particularly in conjunction with transition metal catalysts, to enhance reaction performance. researchgate.net

The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid serves as a key example. This reaction involves the formation of a peracid from the aldehyde via a radical chain reaction. rsc.org The subsequent condensation of the peracid with another aldehyde molecule forms a tetrahedral adduct, similar to the Criegee intermediate, which then rearranges to produce the carboxylic acid. rsc.org

Research has shown that while the uncatalyzed aerobic oxidation of 2-ethylhexanal can be completed, the selectivity towards the desired 2-ethylhexanoic acid often remains below 80%. rsc.org The introduction of this compound, particularly with a manganese(II) catalyst, can significantly improve the selectivity. In a continuous flow microreactor system under 5 bar of oxygen, the synergistic use of Mn(II) 2-ethylhexanoate and this compound led to a quantitative conversion of 2-ethylhexanal with a selectivity toward the carboxylic acid of up to 98%. rsc.orgresearchgate.net

Catalysis in Organic Transformations

This compound serves as a versatile catalyst and base in several fundamental organic transformations, including the formation of amide bonds and the ring-opening of lactones.

Acylation of Amines and Amide Bond Formation Mechanisms

This compound is employed as a mild and effective base in the acylation of amines with acyl chlorides to form amides. derpharmachemica.comresearchgate.net This method presents a significant advantage over traditional Schotten-Baumann conditions, especially when the resulting amide product is water-soluble. researchgate.net

The primary role of this compound in this transformation is to act as an acid scavenger. researchgate.net During the acylation reaction, one equivalent of hydrochloric acid (HCl) is produced. The presence of a base is crucial to neutralize this acid; otherwise, it would protonate the starting amine, rendering it non-nucleophilic and diminishing the reaction yield. derpharmachemica.com this compound, being a non-nucleophilic organic base, effectively neutralizes the generated HCl. derpharmachemica.com Its solubility in common organic solvents like toluene (B28343) and tetrahydrofuran (B95107) makes it highly suitable for these reactions.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the chloride ion and, after deprotonation of the nitrogen by this compound, yields the final amide product. derpharmachemica.com

Aminolysis of Lactones and Reaction Kinetics

A mild and general method for the ring-opening aminolysis of lactones utilizes this compound, which functions as both a base and a catalyst. researchgate.netacs.orgresearchgate.net This dual role allows the reaction to proceed under nearly neutral pH conditions, a significant advantage when working with substrates that are sensitive to acidic or strongly basic environments. researchgate.netresearchgate.net

In this process, this compound facilitates the nucleophilic attack of an amine on the lactone's carbonyl group. The reaction can be performed with various lactones and amines, including amine hydrochlorides like benzylamine (B48309) hydrochloride, where the salt acts as the base to free the amine for the reaction. researchgate.netresearchgate.net The ability of this compound to catalyze the reaction at room temperature or with gentle heating highlights its efficiency. acs.org

Kinetic studies are essential for understanding the reaction mechanism and optimizing conditions. The rate of aminolysis is influenced by factors such as the basicity of the catalyst, the reaction temperature, and the structure of the amine. acs.org While stronger bases generally lead to faster reactions, they can also promote undesired side reactions like the ring-opening polymerization (ROP) of the lactone. acs.org The use of a milder base-catalyst system like this compound helps to selectively promote the desired aminolysis while minimizing competing pathways. acs.orgresearchgate.net

Participation in Palladium-Catalyzed C-N Cross-Coupling Reactions as a Base and Catalyst

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. chemrxiv.orgchemrxiv.org These reactions typically require a base to facilitate the catalytic cycle. While strong, insoluble bases are common, they can limit the substrate scope, especially with base-sensitive functional groups. chemrxiv.orgchemrxiv.org This has led to the exploration of milder, soluble bases.

Recent research has highlighted the exceptional utility of potassium 2-ethylhexanoate (K-2-EH) as a mild, soluble, and inexpensive base for Pd-catalyzed C-N cross-coupling reactions. chemrxiv.orgchemrxiv.org K-2-EH has been shown to facilitate the coupling of a wide array of nucleophiles—including primary aliphatic amines, amides, and heteroaromatic amines—with various aryl halides and pseudohalides. chemrxiv.orgchemrxiv.org Its mildness prevents the decomposition of sensitive products that can occur with stronger bases. chemrxiv.org

While the literature extensively documents the use of potassium 2-ethylhexanoate, there is a notable lack of information on the direct application of this compound in this specific context. However, the principles governing the function of K-2-EH are applicable. The role of the carboxylate base in the Buchwald-Hartwig catalytic cycle is to deprotonate the amine nucleophile (or the palladium-amine complex), which is a crucial step for the formation of the key palladium-amide intermediate that precedes reductive elimination and product formation. The lipophilic nature of the 2-ethylhexanoate anion enhances its solubility in the organic reaction media. organic-chemistry.org

Investigation of Reaction Mechanisms and Catalytic Cycles

The catalytic activity of this compound is rooted in its dual functionality as a base and, in some contexts, a co-catalyst or promoter. Its involvement in different reaction types is characterized by distinct mechanistic pathways.

In radical chain oxidations , such as the conversion of 2-ethylhexanal to its corresponding carboxylic acid, this compound does not typically initiate the radical chain. Instead, it acts as a reaction modifier, often in synergy with a primary metal catalyst like a manganese salt. rsc.orgresearchgate.net The catalytic cycle is a classic autoxidation process involving initiation, propagation, and termination steps. This compound influences the propagation phase, likely by interacting with peracid intermediates to steer the reaction towards the desired acid product and away from byproducts, thereby enhancing selectivity. rsc.org

For amide bond formation via acylation and the aminolysis of lactones , this compound functions primarily through an acid-base mechanism. researchgate.net In acylation, it serves as an irreversible base to neutralize the HCl generated, driving the equilibrium towards the product. derpharmachemica.com In lactone aminolysis, it exhibits a more nuanced role, acting as both a base (to deprotonate an amine salt) and a catalyst. It is proposed to activate the lactone carbonyl, making it more susceptible to nucleophilic attack by the amine. researchgate.netresearchgate.net The catalytic cycle in this case is not a closed loop involving the regeneration of a metallic species, but rather a base-mediated pathway.

In the context of palladium-catalyzed C-N cross-coupling , the analogous potassium 2-ethylhexanoate participates directly in the main catalytic cycle. The generally accepted Buchwald-Hartwig cycle involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Association of the amine and base-mediated deprotonation to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to yield the C-N coupled product and regenerate the Pd(0) catalyst.

Here, the 2-ethylhexanoate anion acts as the base in the second step. Its mildness is critical, as it must be strong enough to deprotonate the coordinated amine but not so strong as to cause degradation of sensitive functional groups on the substrates or products. chemrxiv.orgchemrxiv.org The solubility of the carboxylate salt ensures it is available in the solution phase to participate effectively in the catalytic cycle. chemrxiv.org

Application in Materials Science and Engineering for Enhanced Performance

Polymer Stabilization Mechanisms

The longevity and durability of polymeric materials are often dictated by their stability against environmental factors such as heat and UV radiation. Sodium 2-ethylhexanoate (B8288628) plays a crucial role as a stabilizer in various polymer formulations. guidechem.comchemicalbook.com

Polyvinyl chloride (PVC) is a widely used polymer that is notoriously susceptible to thermal degradation. When subjected to heat, PVC can undergo dehydrochlorination, leading to discoloration and a loss of mechanical properties. acs.org Metal salts of 2-ethylhexanoic acid, including sodium 2-ethylhexanoate, act as effective heat stabilizers. They function by intercepting the hydrogen chloride that is released during the degradation process, thereby preventing the autocatalytic breakdown of the polymer chain. acs.org This stabilization mechanism is critical for processing PVC at elevated temperatures.

A key aspect of this stabilization is the ability of the metal salt to react with the labile chlorine atoms in the PVC structure, replacing them with a more stable group. acs.org The effectiveness of the stabilizer is determined by the thermal stability of this new bond. acs.org

Table 1: Role of this compound in PVC Stabilization

| Feature | Description |

| Polymer | Polyvinyl Chloride (PVC) |

| Function | Thermal Stabilizer guidechem.comchemicalbook.comsmolecule.com |

| Mechanism | Intercepts hydrogen chloride, prevents dehydrochlorination acs.org |

| Benefit | Allows for high-temperature processing, prevents discoloration and loss of mechanical properties |

Cross-linking Agent in Polymer Networks and Adhesive Formulations

This compound serves as a cross-linking agent, a substance that promotes the formation of chemical bonds between polymer chains. guidechem.comsigmaaldrich.comchemicalbook.com This process enhances the strength, durability, and bonding properties of the material. guidechem.com

In adhesive formulations, the introduction of this compound leads to the creation of a robust, three-dimensional polymer network. guidechem.comsigmaaldrich.com This network structure is responsible for the improved cohesive strength and adhesive performance of the final product. guidechem.com The cross-linking reaction involves the interaction of this compound with other components in the adhesive formulation, resulting in the formation of strong chemical bonds. guidechem.com Similarly, in the broader context of polymer networks, it contributes to creating materials with enhanced mechanical properties and thermal stability. mdpi.com For instance, the cross-linking of polymer chains can lead to gels with improved chemical and thermal resilience. mdpi.com

Role in Nanoparticle Synthesis and Stabilization

The synthesis of nanoparticles with controlled size and stability is a significant area of materials research. This compound has been employed as a stabilizing agent in the production of various metallic nanoparticles. researchgate.netacs.org

In the synthesis of ruthenium nanoparticles, for example, this compound was used as a stabilizing agent to control particle size and prevent agglomeration. researchgate.net Similarly, in the creation of silver nanoparticles, 2-ethylhexanoate demonstrated its role as a stabilizer, leading to more stable nanoparticles compared to those produced without it. acs.org Research has also shown its use in the flame-spray pyrolysis synthesis of complex fluoride-based nanoparticles, where it serves as a precursor for sodium. jst.go.jp Furthermore, in the synthesis of tin nanoparticles via a modified polyol process, Sn(II) 2-ethylhexanoate was used as the precursor, and the process can be influenced by the presence of sodium ions. seoultech.ac.kr

Table 2: Application of this compound in Nanoparticle Synthesis

| Nanoparticle | Role of this compound | Research Finding |

| Ruthenium (Ru) | Stabilizing Agent | Allowed for the stabilization of Ru-NPs with an average size of 2-3 nm. researchgate.net |

| Silver (Ag) | Stabilizing Agent | Resulted in more stable nanoparticles compared to those without a stabilizer. acs.org |

| Sodium Yttrium Fluoride (NaYF4) | Sodium Precursor | Used in the flame-spray pyrolysis synthesis of upconversion phosphors. jst.go.jp |

| Tin (Sn) | Precursor Component (as Sn(II) 2-ethylhexanoate) | Used to synthesize ultrafine Sn nanoparticles with an average diameter of 7.98 nm. seoultech.ac.kr |

Functionality as a Thickening Agent in Lubricants and Oil-Based Systems

This compound is recognized for its ability to increase the viscosity of various formulations, acting as a thickening agent. guidechem.comchemicalbook.com2017erp.com This property is particularly valuable in the formulation of lubricants, greases, and other oil-based systems. guidechem.comontosight.ai

In lubricants and greases, the addition of this compound helps to modify the viscosity and improve the thermal stability of the product. This enhancement ensures that the lubricant maintains its desired consistency and performance over a wide range of operating temperatures. It is also used in oil-based paints to improve their application characteristics.

Surface Activity and Emulsifying Properties in Material Formulations

With its molecular structure comprising a hydrophilic sodium carboxylate head and a hydrophobic ethylhexanoate tail, this compound exhibits excellent surface-active properties. nanotrun.comglindiachemicals.com This makes it an effective surfactant and emulsifier in a variety of material formulations. guidechem.comontosight.aiglindiachemicals.com

In emulsion polymerization, a process used to create latex dispersions for coatings, adhesives, and textiles, this compound acts as a surfactant to facilitate the reaction. glindiachemicals.com Its emulsifying properties are also utilized in cosmetic formulations to enhance the texture and stability of creams and lotions. ontosight.aiglindiachemicals.com The ability to reduce surface tension is a key attribute that makes it a versatile ingredient in creating stable and homogenous mixtures of otherwise immiscible components. ontosight.ainanotrun.com

Research into Coatings and Paint Drying Acceleration Mechanisms

The mechanism of action involves the acceleration of the oxidative crosslinking of unsaturated fatty acids present in alkyd resins, which are common binders in many solvent-based paints. myskinrecipes.comgoogle.com Drying of these coatings occurs in two stages: the physical evaporation of the solvent and the chemical hardening of the resin through autoxidation. google.com this compound, often as a precursor to more complex metallic driers, facilitates the latter stage. quickcompany.in The process involves the uptake of atmospheric oxygen, which is catalyzed by metallic salts, to form a solid, durable film.

While metal carboxylates, such as those of cobalt, manganese, and vanadium, are well-known primary driers, this compound plays a role as a useful precursor and a component in drier formulations. google.comresearchgate.net It can be used in the synthesis of other metal 2-ethylhexanoates which then act as the primary catalysts. quickcompany.in Research has shown that its chelating properties are utilized to prepare these metal soaps which then accelerate the oxidation reactions in industrial coatings. smolecule.com In some formulations, it may also act as a secondary drier, working in synergy with primary driers to enhance the curing process throughout the paint film.

A study on a water-in-oil coating composition mentioned the use of this compound dissolved in the water phase of an emulsion. google.com This suggests its utility in more complex paint formulations beyond traditional solvent-borne systems. The development of spray-drying techniques to produce high-purity, crystalline this compound has also been a significant advancement, improving its handleability and incorporation into paint manufacturing processes. smolecule.comgoogle.com

Application as an Adhesion Promoter in Diverse Material Systems

This compound and its derivatives are recognized for their role as adhesion promoters in various material systems, enhancing the bond between different layers or between a coating and a substrate. gneechem.comamericanelements.com This improved adhesion helps to reduce the likelihood of peeling or flaking, thereby increasing the durability and performance of the final product. gneechem.com

The compound is used as a crosslinking agent in the manufacture of coatings and adhesives. sigmaaldrich.com Its utility often stems from its function as a precursor in the synthesis of more complex organometallic compounds that serve as the primary adhesion promoter. americanelements.com For example, it is a reactant in the synthesis of hydroxyaluminum bis(2-ethylhexanoate), a compound noted for its ability to enhance adhesion properties in various substrates, including in epoxy coatings and adhesive formulations.

Research into novel tissue adhesives has also utilized this compound as a precursor material. In a study developing bioactive nanoparticles for wound healing, this compound was a component in the precursor composition for bioglass nanoparticles. ucl.ac.uk These nanoparticles demonstrated strong adhesive properties in a small intestine lap joint model, highlighting the compound's role in creating advanced materials for biomedical applications. ucl.ac.uk

Furthermore, in the realm of polymer science, ethylhexanoates are employed as catalysts and additives. americanelements.com this compound is used in compositions for producing silicone rubber materials, where it can be part of a catalyst system to improve properties. justia.com For instance, it has been included in catalyst compositions alongside salts of calcium and zinc to produce silicone products with advantageous characteristics. justia.com Its function as a crosslinking agent contributes to the mechanical properties and durability of the final material. sigmaaldrich.com In the electronics industry, nano-silver pastes used for bonding have shown improved shear strength and lower resistivity when silver 2-ethylhexanoate, synthesized from this compound's parent acid, is added. mdpi.com

Environmental Chemistry, Fate, and Biotransformation Pathways

Environmental Partitioning and Mobility in Aquatic and Terrestrial Systems

The environmental distribution of sodium 2-ethylhexanoate (B8288628) is largely governed by the physicochemical properties of 2-ethylhexanoic acid. Due to its high water solubility and low estimated octanol-water partition coefficient (log Kow), 2-EHA is expected to be found predominantly in water following environmental release. canada.ca At environmentally relevant pH levels, 2-EHA, with a pKa of approximately 4.7-4.8, will exist almost entirely in its ionized form, further enhancing its affinity for the aqueous phase. canada.caeuropa.eu

Key Physicochemical Properties Influencing Environmental Fate:

| Property | Value | Implication for Environmental Partitioning & Mobility |

| Water Solubility | >1000 g/L (for Sodium 2-ethylhexanoate); 1.4 - 2 g/L (for 2-EHA) europa.eunih.govenv.go.jp | High water solubility leads to its prevalence in the aquatic environment. |

| log Kow | 1.3 (for this compound); 2.64 (for 2-EHA) europa.eunih.govenv.go.jp | Low potential to partition into organic matter in soil and sediment. |

| pKa | ~4.7 - 4.8 canada.caeuropa.eu | Primarily exists as the ionized form in most environmental waters, increasing water solubility and mobility. |

| Henry's Law Constant | Low canada.ca | Negligible transfer from water to the air, especially at neutral pH. |

| Vapour Pressure | <10^-6 Pa at 20-25°C (for this compound) europa.eu | Low volatility, unlikely to be found in significant concentrations in the atmosphere. |

| Estimated Koc | 650 nih.gov | Indicates low to moderate mobility in soil. |

When released into aquatic systems, 2-EHA is anticipated to remain within the water column. canada.ca Its low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests that it will not significantly adsorb to sediment or suspended solids. canada.canih.gov Consequently, sediment and soil are not considered major sinks for this compound. canada.ca In terrestrial environments, 2-EHA is expected to be moderately to highly mobile in soils due to its ionic nature and high water solubility. canada.ca Anions, such as the 2-ethylhexanoate ion, generally exhibit weak adsorption to soils, particularly those with organic content. nih.gov

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the removal of 2-ethylhexanoic acid from the environment. canada.canih.gov It is considered to be readily biodegradable in both aquatic and terrestrial systems. nih.govresearchgate.netchevron.com Studies have demonstrated its rapid degradation in water, soil, and sediment. canada.ca

Aerobic biodegradation of 2-EHA has been confirmed in various tests. For instance, in a 28-day aerobic test using activated sludge, 2-ethylhexaldehyde, a precursor to 2-EHA, showed 70-80% biodegradation, indicating that the broader chemical family is susceptible to microbial breakdown. oecd.org Another study reported a biodegradation half-life of approximately 5 days for 2-EHA when incubated in river sediment. nih.gov The degradation of plasticizers like di(2-ethylhexyl)phthalate (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA) can also serve as a source of 2-EHA in the environment, as soil microbes readily oxidize the intermediate 2-ethylhexanol to 2-EHA. canada.ca However, the branched structure of 2-EHA makes it less readily degraded than its precursor, 2-ethylhexanol. canada.ca

The anaerobic degradation pathway of 2-EHA has also been studied, indicating its susceptibility to breakdown in anoxic environments. canada.ca The performance of anaerobic biofilters has been shown to be effective in degrading 2-ethylhexanoic acid. canada.ca

While 2-EHA is biodegradable, some studies have noted that the breakdown of plasticizers in complex ecosystems may be incomplete, leading to the accumulation of metabolites like 2-ethylhexanoic acid and 2-ethylhexanol. nih.govresearchgate.net

Metabolomic Studies of 2-Ethylhexanoic Acid Derivatives in Environmental Systems

Metabolomic studies have been crucial in identifying the transformation products of 2-ethylhexanoic acid and its precursors in various systems. The biodegradation of plasticizers such as DEHP and DEHA is a significant source of 2-EHA in the environment. canada.ca The initial breakdown of these larger molecules often yields 2-ethylhexanol, which is then oxidized to 2-ethylhexanal (B89479) and subsequently to 2-ethylhexanoic acid. researchgate.netsludgenews.org

In human metabolism, which can provide insights into potential environmental transformations, 2-EHA is metabolized primarily through beta-oxidation. nih.gov This process leads to the formation of several urinary metabolites, including:

2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid) nih.gov

2-ethyl-5-hydroxyhexanoic acid nih.gov

2-ethyl-6-hydroxyhexanoic acid nih.gov

An ethylketohexanoic acid nih.gov

The glucuronide of EHA nih.gov

Furthermore, the identification of 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in human urine alongside 2-EHA demonstrates further oxidative metabolism of the parent compound. researchgate.net While these studies are based on mammalian systems, they suggest potential pathways for microbial metabolism in the environment.

Recent metabolomic research in hepatocellular studies has also highlighted the presence and interactions of 2-ethylhexanoic acid with other metabolites, such as a close association with the branched-chain amino acid valine. tandfonline.com

Photo-oxidation and Other Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the degradation of 2-ethylhexanoic acid, particularly in the atmosphere. When released into the air, 2-EHA is not expected to persist. canada.ca Its removal is facilitated by both wet deposition (rain) and photo-oxidation reactions. canada.ca The reaction with hydroxyl radicals is a likely route of degradation for related compounds in the atmosphere. For example, the estimated half-life for the indirect photo-oxidation of 2-ethylhexaldehyde is 3.7 hours, and for 2-ethylhexyl acetate (B1210297), it is approximately 11.7 hours. oecd.orgoecd.org This suggests that atmospheric 2-EHA would also be susceptible to rapid photo-oxidation. nih.gov

Hydrolysis is another potential abiotic degradation pathway for esters of 2-ethylhexanoic acid. For instance, 2-ethylhexyl acetate is predicted to undergo abiotic hydrolysis with an estimated half-life of 121 days at pH 8 and 3.3 years at pH 7. oecd.org The salt, this compound, will readily dissociate in water, making hydrolysis of the salt itself not a relevant degradation process.

Sorption Behavior and Bioaccumulation Potential in Environmental Matrices

The sorption of 2-ethylhexanoic acid to soil and sediment is generally low. canada.ca This is attributed to its high water solubility and the fact that it exists predominantly in its anionic form in the environment, which tends to have a lower affinity for organic matter in soil and sediment. canada.canih.gov The estimated Koc value of 650 suggests low mobility in soil, though other factors like its ionic state promote mobility. nih.gov Studies on similar hydrophobic organic compounds have shown that sorption is primarily determined by the organic carbon content of the substrate. nm.gov

The bioaccumulation potential of this compound and 2-ethylhexanoic acid is considered to be low. canada.cafragol.com This is supported by its low log Kow value and its rapid metabolism in organisms. canada.ca Although the lead salts of 2-ethylhexanoic acid can release lead(2+) ions which do bioaccumulate, the organic fatty acid component itself is not expected to persist and accumulate in organisms. industrialchemicals.gov.au The chemical characteristics of these fatty acids are similar to anionic surfactants, which are generally not considered to be bioaccumulative. industrialchemicals.gov.au

Computational and Theoretical Studies of Sodium 2 Ethylhexanoate

Molecular Modeling and Electronic Structure Calculations of the Carboxylate Anion

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of the 2-ethylhexanoate (B8288628) anion (C₈H₁₅O₂⁻). nih.gov These studies typically employ quantum chemical methods like Density Functional Theory (DFT) to determine the molecule's geometry, electron distribution, and vibrational properties.

The 2-ethylhexanoate anion consists of a carboxylate head group attached to a branched eight-carbon alkyl chain. nih.gov Electronic structure calculations reveal that the negative charge is delocalized across the two oxygen atoms of the carboxylate group. This delocalization is a key feature, influencing its coordination behavior with cations and its nucleophilicity. Infrared (IR) spectroscopy, coupled with DFT calculations, is a powerful method for probing the electronic structure of the carboxylate group. Theoretical calculations help assign the vibrational modes observed in experimental spectra. The symmetric (νs) and asymmetric (νas) stretching frequencies of the C-O bonds in the carboxylate group are particularly sensitive to the chemical environment. uwaterloo.ca In the free or "ionic" 2-ethylhexanoate anion, as found in sodium 2-ethylhexanoate where the bonding has little covalent character, these vibrations have characteristic frequencies. For instance, a spectrum of this compound shows prominent peaks for the asymmetric and symmetric carboxylate stretching modes at approximately 1550 cm⁻¹ and 1415 cm⁻¹, respectively. uwaterloo.ca

DFT modeling of related metal 2-ethylhexanoate complexes, such as those with chromium(III), has been used to confirm the assignment of experimental vibrational frequencies. osti.gov By correlating observed IR and Raman spectra with theoretically calculated frequencies and atomic displacement analysis, a detailed understanding of the ligand's vibrational characteristics can be achieved. osti.gov

Table 8.1: Computed Properties of the 2-Ethylhexanoate Anion

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅O₂⁻ | nih.gov |

| Molecular Weight | 143.20 g/mol | nih.gov |

| IUPAC Name | 2-ethylhexanoate | nih.gov |

This interactive table provides key computed descriptors for the 2-ethylhexanoate anion.

Reaction Pathway Simulations and Mechanistic Insights into its Chemical Reactivity

Reaction pathway simulations are used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism and predict reactivity. While direct simulations of this compound reactions are specific to context, its role as a base, nucleophile, or ligand has been studied computationally in various reaction types.

One area of study is its involvement in catalysis. For example, DFT calculations have been used to investigate the role of carboxylate ligands, analogous to 2-ethylhexanoate, in transition metal-catalyzed reactions. In a hypothetical model of a Rhodium(III)-catalyzed C-H functionalization, the carboxylate ligand can act as an internal base, facilitating proton abstraction in a concerted metalation-deprotonation (CMD) mechanism. Computational studies can calculate the activation energies for the key steps of such catalytic cycles.

Table 8.2: Hypothetical Calculated Activation Energies for a Model Rh(III)-Carboxylate Catalyzed Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C-H Activation | Concerted metalation-deprotonation of an aromatic C-H bond. | 22.5 |

| Olefin Insertion | Migratory insertion of an olefin into the Rh-C bond. | 18.7 |

This interactive table illustrates the type of data obtained from DFT studies on reaction mechanisms involving carboxylate ligands, based on typical values found in the literature.

Furthermore, the mechanism of photochemical decomposition of transition metal 2-ethylhexanoate complexes has been investigated. These studies suggest a mechanism initiated by a ligand-to-metal charge transfer reaction, followed by the loss of ligands from the complex. uwaterloo.ca Computational modeling can help to understand the electronic transitions involved and the subsequent fragmentation pathways.

Quantitative Structure-Reactivity Relationship (QSAR) Analyses for this compound and its Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or activity. These models are valuable for predicting the properties of new compounds and for understanding the structural features that drive reactivity.

In the context of reactions where 2-ethylhexanoate is used, QSAR can provide significant insights. For instance, in a study of Palladium-catalyzed C-N coupling reactions using potassium 2-ethylhexanoate (a close analog of the sodium salt) as a base, a QSAR model was developed to understand what makes a particular ligand effective. chemrxiv.org A large dataset of 144 monophosphine ligands was used, and they were categorized based on the resulting reaction yield. chemrxiv.org Such models use molecular descriptors—numerical values that encode structural or physicochemical properties—to build a predictive relationship.

The general approach for developing a QSAR model involves:

Data Set Assembly: Compiling a set of molecules with known activities (e.g., reaction yields, inhibition constants). acquirepublications.org

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule.

Model Building: Using statistical methods, like multiple linear regression (MLR), to create a mathematical equation relating the descriptors to the activity.

Validation: Rigorously validating the model's statistical robustness and predictive power using internal and external validation techniques. acquirepublications.org

For a QSAR model to be considered predictive, it must meet several statistical criteria. acquirepublications.org

Table 8.3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | ≥ 0.6 |

| Q² or R²cv | Cross-validated R² (internal predictive ability) | > 0.5 |

This interactive table outlines key statistical thresholds used to validate the reliability and predictive power of QSAR models. acquirepublications.org

While specific QSAR models for derivatives of this compound are not widely published, the methodology has been applied to its parent compound, 2-ethylhexanoic acid, and its analogues in toxicological assessments. jst.go.jp

Theoretical Prediction of Coordination Geometries and Ligand Exchange Processes

Theoretical methods are extensively used to predict how the 2-ethylhexanoate anion coordinates to metal centers and the dynamics of these interactions. The carboxylate group can adopt several coordination modes, including monodentate, bidentate (chelating), and bridging fashions. uwaterloo.ca DFT calculations can predict the most stable coordination geometry for a given metal complex and rationalize the structures observed experimentally.

For example, DFT has been used to model the structure of zinc 2-ethylhexanoate, examining different candidate structures to correlate them with viscosity. shepchem.com These models included a molecular liquid structure (μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II)) and a polymeric structure, helping to assign features in the IR spectra to specific coordination environments. shepchem.com Similarly, for chromium(III) 2-ethylhexanoate, DFT modeling complemented experimental data to confirm a monomeric structure with bidentate carboxylate coordination, an unusual finding as chromium(III) carboxylates often form clusters. osti.gov

Ligand exchange processes are also amenable to computational study. The exchange of 2-ethylhexanoate ligands with other molecules is a key step in various synthetic procedures, such as the formation of polymer-capped ZnO nanoparticles. acs.org In this process, ligands on a nanoparticle surface are replaced by polymer ligands. Computational modeling can help to understand the thermodynamics and kinetics of such exchange reactions. Dynamic NMR studies, often complemented by theoretical calculations, can also reveal the mechanisms and rates of ligand exchange in solution. smolecule.com The possibility of ligand exchange is a critical consideration in catalysis, where the carboxylate ligand might be displaced by a substrate or solvent molecule during the catalytic cycle. mdpi.com

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling are crucial for understanding and optimizing chemical processes involving this compound. These models can predict reaction outcomes, yields, and rates under various conditions.

Kinetic modeling has been applied to reactions where 2-ethylhexanoic acid or its derivatives are synthesized. For instance, a kinetic study of the synthesis of tert-butyl peroxy-2-ethylhexanoate, which can involve sodium hydroxide (B78521) as a base, developed a kinetic model that could predict the observed reaction rate with high accuracy. scispace.comtue.nlrsc.org This model accounted for both the desired peroxyesterification reaction and the competing hydrolysis of the acid chloride. scispace.comtue.nl Another study investigated the kinetic laws of neopentyl glycol esterification with 2-ethylhexanoic acid, establishing activation energies and pre-exponential factors for the formation of the mono- and diesters. finechem-mirea.ru

Thermodynamic modeling is used to predict phase equilibria and reaction equilibria. In process simulation software like Aspen Plus, thermodynamic property methods such as UNIFAC are used to model systems containing carboxylic acids like 2-ethylhexanoic acid. scribd.com Such models are essential for designing and optimizing industrial processes, for example, in the aerobic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, where this compound can be used as an additive to improve selectivity. rsc.org Thermodynamic analysis has also been applied to the formation of copper(II) 2-ethylhexanoate complexes, showing that monomer formation is an enthalpy-driven process. researchgate.net

Table 8.4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₅NaO₂ |

| 2-Ethylhexanoate | C₈H₁₅O₂⁻ |

| Sodium hydroxide | NaOH |

| 2-Ethylhexanoic acid | C₈H₁₆O₂ |

| Rhodium(III) chloride | RhCl₃ |

| Potassium 2-ethylhexanoate | C₈H₁₅KO₂ |

| Palladium | Pd |

| Zinc 2-ethylhexanoate | C₁₆H₃₀O₄Zn |

| μ-4-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) | C₄₈H₉₀O₁₃Zn₄ |

| Chromium(III) 2-ethylhexanoate | C₂₄H₄₅CrO₆ |

| Zinc oxide | ZnO |

| tert-Butyl peroxy-2-ethylhexanoate | C₁₂H₂₄O₃ |

| Neopentyl glycol | C₅H₁₂O₂ |

| 2-Ethylhexanal | C₈H₁₆O |

| Copper(II) 2-ethylhexanoate | C₁₆H₃₀CuO₄ |

| Vinyl 2-ethylhexanoate | C₁₀H₁₈O₂ |

| Cerium(III) 2-ethylhexanoate | C₂₄H₄₅CeO₆ |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-ethylhexanoic acid, and subsequently its sodium salt, often involves multi-step processes starting from n-butyraldehyde. mdpi.com These routes can require harsh conditions and generate byproducts. google.com Consequently, a significant area of future research is the development of more sustainable and efficient synthetic pathways.

One promising approach is the use of biocatalysis. Research has demonstrated the potential of enzymes like cytochrome P450cam to oxidize 2-ethylhexanol to 2-ethylhexanoic acid under mild, biological conditions. acs.orgacs.org This enzymatic route offers the potential for higher stereoselectivity, which is significant because the (S)-enantiomer of 2-ethylhexanoic acid has been found to be less toxic than its (R)-enantiomer. acs.org While the efficiency of wild-type P450cam is still a subject for improvement, it provides a strong foundation for future active site engineering to create more effective biocatalysts. acs.orgacs.org

Another avenue for sustainable synthesis is the exploration of green oxidation processes. A recent study reported an efficient method for synthesizing 2-ethylhexanoic acid by oxidizing 2-ethylhexanal (B89479) with oxygen or air, using N-hydroxyphthalimide (NHPI) as an organocatalyst in isobutanol. mdpi.comresearchgate.netnih.gov This method boasts high selectivity (>99%) under mild conditions and aligns with the principles of green chemistry by utilizing a cost-effective and environmentally friendly oxidizing agent. mdpi.comresearchgate.netnih.gov Further research in this area could focus on optimizing catalyst systems and reaction conditions for industrial-scale implementation. mdpi.com

Exploration of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

The catalytic applications of 2-ethylhexanoate (B8288628) derivatives are a major focus of current and future research. Metal salts of 2-ethylhexanoic acid, including those of tin, manganese, and cobalt, are known to be effective catalysts in various industrial processes. researchgate.net

Recent advancements include the development of highly efficient catalytic systems for aldehyde oxidation. For instance, the synergistic use of manganese(II) salts and sodium 2-ethylhexanoate has been shown to achieve quantitative conversion of 2-ethylhexanal to 2-ethylhexanoic acid with high selectivity in a short residence time. rsc.org Similarly, phosphomolybdovanadium heteropolyacids are being investigated as highly active and reusable catalysts for the oxidation of 2-ethylhexanal, offering high conversion rates and selectivity for 2-ethylhexanoic acid. google.com

The exploration of novel organocatalysts, such as N-hydroxyphthalimide (NHPI), is also a promising direction. mdpi.comresearchgate.netnih.gov Research has demonstrated that NHPI can effectively catalyze the oxidation of 2-ethylhexanal with high selectivity under mild conditions. mdpi.comnih.gov Future work will likely focus on designing and synthesizing new catalysts with even greater efficiency, selectivity, and stability for various chemical transformations. This includes the use of 2-ethylhexanoic acid itself as a catalytic promoter in reactions like the Miyaura borylation. acs.org

Integration into Next-Generation Materials for Specific Functions

The unique properties of 2-ethylhexanoate derivatives make them attractive for integration into advanced materials with tailored functionalities. researchgate.net Their lipophilicity and steric properties can impart specific characteristics to polymers and coatings. researchgate.net

One emerging application is in the development of self-healing materials. A study demonstrated that incorporating DBU 2-ethylhexanoate into a polyurethane matrix could induce self-healing properties. bdmaee.net When exposed to a trigger like UV light, the compound decomposes, initiating a polymerization process that repairs damage. bdmaee.net

Furthermore, metal 2-ethylhexanoates are being explored as precursors for creating thin coatings with specific properties. For example, Co(III) 2-ethylhexanoate is being investigated as a precursor for cobalt-containing coatings for applications like water electrolysis. researchgate.net The use of metal 2-ethylhexanoates in the synthesis of geopolymers from industrial waste, such as automotive glass, is also a promising area of research. mdpi.com

The table below summarizes some of the key research findings on the integration of 2-ethylhexanoate into next-generation materials.

| Application Area | 2-Ethylhexanoate Derivative | Function | Research Finding |

| Self-Healing Coatings | DBU 2-ethylhexanoate | Healing Agent | Decomposes upon UV exposure to initiate polymerization and repair damage. bdmaee.net |

| Thin Coatings | Co(III) 2-ethylhexanoate | Precursor | Used to create uniform and stable cobalt-containing coatings for water electrolysis. researchgate.net |

| Geopolymers | Triethylene glycol bis(2-ethylhexanoate) | Additive from Waste | Incorporation of automotive glass waste containing this compound into geopolymers reduces its release. mdpi.com |

| Polymer Synthesis | Tin(II) 2-ethylhexanoate | Catalyst | Acts as a catalyst in the production of polyurethanes and polyesters. |

Advanced Environmental Remediation Strategies Involving 2-Ethylhexanoate Derivatives

The environmental fate and potential applications of 2-ethylhexanoate in remediation are areas of growing interest. 2-Ethylhexanoic acid is considered to be readily biodegradable. canada.caenv.go.jpcarlroth.comeuropa.eu This biodegradability is a key factor in assessing its environmental impact and potential for use in remediation technologies.